molecular formula C8H8F2O3 B13619840 6,6-Difluoro-3-oxospiro[3.3]heptane-1-carboxylic acid

6,6-Difluoro-3-oxospiro[3.3]heptane-1-carboxylic acid

Cat. No.: B13619840
M. Wt: 190.14 g/mol
InChI Key: NQWVNUCULQCCIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Difluoro-3-oxospiro[3.3]heptane-1-carboxylic acid is a spirocyclic compound characterized by a bicyclic framework (spiro[3.3]heptane) with two fluorine atoms at the 6-position, a ketone group at the 3-position, and a carboxylic acid substituent at the 1-position.

Properties

Molecular Formula

C8H8F2O3

Molecular Weight

190.14 g/mol

IUPAC Name

6,6-difluoro-3-oxospiro[3.3]heptane-1-carboxylic acid

InChI

InChI=1S/C8H8F2O3/c9-8(10)2-7(3-8)4(6(12)13)1-5(7)11/h4H,1-3H2,(H,12,13)

InChI Key

NQWVNUCULQCCIE-UHFFFAOYSA-N

Canonical SMILES

C1C(C2(C1=O)CC(C2)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Key Intermediate Preparation

Step 1: Synthesis of Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate (Compound 4)

  • Prepared by alkylation of diisopropylmalonate with 1,3-dibromo-2,2-dimethoxypropane.
  • This step is well-documented and forms the basis for subsequent fluorination.

Step 2: Deoxofluorination to 3,3-Difluorocyclobutane Diester (Compound 5)

  • Compound 4 undergoes deoxofluorination using Morpholine-based DAST reagent (Morph-DAST), yielding the difluorinated diester (65% yield).
  • This introduces the geminal difluoro motif critical for the final spiro structure.

Step 3: Reduction to Dialcohol (Compound 6)

  • The diester 5 is reduced with lithium aluminum hydride (LiAlH4) to afford the corresponding dialcohol in 94% yield.
  • This intermediate is pivotal for subsequent halogenation and cyclization steps.

Step 4: Appel Reaction to Dibromide (Compound 3)

  • The dialcohol 6 is converted to the dibromide 3 using a modified Appel reaction (64% yield).
  • This dibromide serves as the electrophilic precursor for double alkylation to form the spirocyclic core.
  • Large-scale synthesis is feasible, with reported batch sizes up to 600 g.

Construction of the Spirocyclic Scaffold

Double Alkylation Reactions

  • The dibromide 3 is reacted with various active methylene compounds under basic conditions to form the spirocyclic framework.
  • Examples include:
    • Diethyl malonate with sodium hydride (NaH) yields diester 7 (88% yield, 472 g scale).
    • Ethyl cyanoacetate with potassium carbonate (K2CO3) yields cyano ester 8 (68% yield, 221 g scale).
    • Tosylmethyl isocyanide (TosMIC) with NaH followed by hydrolysis gives ketone 10 (45% yield over two steps).

Reduction and Functional Group Transformations

  • Ketone 10 can be reduced with LiAlH4 to the corresponding alcohol 11 (92% yield).
  • Saponification of esters leads to carboxylic acid derivatives, including the target 6,6-difluoro-3-oxospiro[3.3]heptane-1-carboxylic acid.

Alternative Synthetic Routes and Related Compounds

Recent studies have also explored the synthesis of 6-functionalized 1-oxaspiro[3.3]heptanes, which share structural similarities with the target compound and may offer alternative synthetic pathways starting from 3-oxocyclobutane-1-carboxylic acid. These methods involve 6 to 13 steps and focus on operational simplicity and scalability for drug discovery applications.

Data Table Summarizing Key Synthetic Steps and Yields

Step No. Reaction Description Key Reagents/Conditions Product/Intermediate Yield (%) Scale (g)
1 Alkylation of diisopropylmalonate 1,3-Dibromo-2,2-dimethoxypropane Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate (4) Not specified Lab scale
2 Deoxofluorination Morph-DAST 3,3-Difluorocyclobutane diester (5) 65 Multigram
3 Reduction LiAlH4 Dialcohol (6) 94 Multigram
4 Modified Appel reaction to dibromide PBr3 or PPh3Br/Triphenylphosphine Dibromide (3) 64 600
5 Double alkylation with diethyl malonate NaH Diester (7) 88 472
6 Double alkylation with ethyl cyanoacetate K2CO3 Cyano ester (8) 68 221
7 Alkylation with TosMIC + hydrolysis NaH, hydrolysis Ketone (10) 45 (2 steps) Lab scale
8 Reduction of ketone to alcohol LiAlH4 Alcohol (11) 92 18.6

Research Outcomes and Practical Considerations

  • The convergent synthetic strategy allows preparation of a diverse set of 6,6-difluorospiro[3.3]heptane derivatives, including the target this compound, on a multigram scale suitable for medicinal chemistry applications.
  • The methodology is characterized by relatively short reaction sequences (6–10 steps) and good overall yields, making it practical for scale-up and diversification.
  • The key intermediate dibromide 3 is accessible in large quantities, facilitating the synthesis of various functionalized spirocyclic compounds.
  • The fluorinated spirocyclic scaffold offers conformational restriction and enhanced physicochemical properties, valuable in drug discovery.
  • Safety considerations include handling of reagents such as Morph-DAST and lithium aluminum hydride, which require controlled conditions and appropriate precautions.

Chemical Reactions Analysis

Types of Reactions

6,6-Difluoro-3-oxospiro[3.3]heptane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The fluorine atoms and other functional groups can be substituted with different groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Based on the search results, here's what is known about the applications of 6,6-difluoro-3-oxospiro[3.3]heptane-1-carboxylic acid:

This compound is a chemical compound with the molecular formula C8H8F2O3C_8H_8F_2O_3 . Information on this specific compound is limited, but the search results provide information on related compounds, which can help infer potential applications .

Related Compounds and their Applications

  • 6,6-Difluorospiro[3.3]heptane derivatives A methodology for constructing the 6,6-difluorospiro[3.3]heptane scaffold has been developed, and a large array of novel 2-mono- and 2,2-difunctionalized 6,6-difluorospiro[3.3]heptane building blocks was obtained through a convergent synthesis strategy using 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a common synthetic precursor . These compounds can be prepared on a multigram scale and have potential applications in drug discovery and organic synthesis .
  • 6,6-Difluoro-2-azaspiro[3.3]heptane: This compound has potential uses as a building block in organic synthesis .
  • 6-Oxospiro[3.3]heptane-2-carboxylic acid: This is a useful research chemical .

Potential Applications

Given the information on related compounds, this compound may have applications as a:

  • Building block in organic synthesis .
  • Potential pharmaceutical intermediate .
  • Reagent in chemical research .

6,6-Difluorospiro[3.3]heptanes can be used as surrogates of gem-difluorocycloalkanes and have demonstrated improved pharmacological profiles in modified molecules, such as increased aqueous solubility and metabolic stability, while reducing lipophilicity . Specifically, 2,5- and 2,6-functionalized spiro[3.3]heptane derivatives have been considered structural isosteres and conformationally restricted surrogates of 1,3- or 1,4-substituted cyclohexanes, respectively . Moreover, heteroatom-substituted azaspiro[3.3]heptanes have been designed as restricted surrogates of piperidine, piperazine, morpholine, or thiomorpholine derivatives .

Suppliers

  • Nanjing Shizhou Biology Technology Co.,Ltd.

Mechanism of Action

The mechanism of action of 6,6-Difluoro-3-oxospiro[3.3]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms and spirocyclic structure may contribute to its reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related spirocyclic carboxylic acids:

Compound Name Molecular Formula Key Substituents Molecular Weight Notable Properties Evidence Source
6,6-Difluoro-3-oxospiro[3.3]heptane-1-carboxylic acid C₈H₉F₂O₃ 6,6-difluoro, 3-oxo 206.16 High electronegativity, potential metabolic stability N/A (inferred)
6,6-dimethylspiro[3.3]heptane-2-carboxylic acid C₁₀H₁₆O₂ 6,6-dimethyl 168.23 Hydrophobic, reduced solubility
6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid C₉H₁₁F₃O₂ 6-trifluoromethyl 208.18 Enhanced lipophilicity, electron-withdrawing
6-Cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid C₈H₉NO₃ 6-cyano, 2-oxa (oxygen atom) 167.16 Polar, hydrogen-bonding capability
6,6-difluoro-1-azaspiro[3.3]heptane;hemi(oxalic acid) C₇H₁₀F₂N₂O₄ 6,6-difluoro, 1-aza 248.17 Increased basicity (due to nitrogen)

Key Differences and Implications

Substituent Effects: Fluorine vs. Methyl/Trifluoromethyl: The 6,6-difluoro substitution in the target compound introduces strong electronegativity and moderate steric bulk, contrasting with the hydrophobic 6,6-dimethyl group () and the bulkier, electron-withdrawing trifluoromethyl group (). Fluorine’s inductive effect may enhance acidity and metabolic stability compared to methyl groups . Ketone (3-oxo) vs. The 2-oxa substitution (oxygen atom) in alters ring strain and electronic distribution .

Biological Relevance: Spirocyclic compounds like 2-azaspiro[3.3]heptane-1-carboxylic acid derivatives are noted as bioisosteres for pipecolic acid, highlighting their utility in drug design (). The target compound’s difluoro and oxo groups may improve binding affinity or pharmacokinetic properties compared to non-fluorinated analogs.

Synthetic Accessibility: describes methyl 6-oxospiro[3.3]heptane-2-carboxylate as a synthetic intermediate, suggesting that functionalization at the 6-position (e.g., fluorination) is feasible.

Biological Activity

6,6-Difluoro-3-oxospiro[3.3]heptane-1-carboxylic acid is a fluorinated compound notable for its spirocyclic structure and potential biological applications. The compound's unique molecular architecture, characterized by the presence of two fluorine atoms, enhances its chemical reactivity and biological interactions, making it a subject of interest in medicinal chemistry and drug development.

  • Molecular Formula : C8H8F2O3
  • Molecular Weight : 190.14 g/mol
  • CAS Number : 2731009-77-9

The compound features a carboxylic acid functional group and a keto group adjacent to the spirocyclic framework, which contributes to its reactivity and potential biological activity.

The mechanism of action for this compound involves interactions with specific biological macromolecules. The fluorine atoms play a crucial role in modulating the compound’s reactivity, influencing its binding affinity to various targets such as enzymes and receptors. This can lead to alterations in metabolic pathways and cellular responses .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Potential : Preliminary studies suggest that compounds structurally related to this compound can inhibit cancer cell proliferation. For instance, analogs have shown significant cytotoxic effects on human hepatocellular carcinoma cells (HepG2) with IC50 values ranging from 0.24 to 0.48 μM .
  • Inhibition of Signaling Pathways : The compound has been studied for its ability to inhibit the Hedgehog signaling pathway, which is crucial in various developmental processes and implicated in cancer progression .

Study on Anticancer Activity

A study investigated the effects of this compound analogs on HepG2 cells. The results indicated that treatment with these compounds led to:

  • Increased early apoptotic cell death.
  • Significant inhibition of cell growth at concentrations of 50 μM.

The findings underscore the potential of this compound as a lead structure in anticancer drug development.

Interaction with Biological Macromolecules

Another study focused on the interaction of this compound with proteins involved in metabolic pathways. The research demonstrated that the compound could modulate enzyme activity, suggesting possible applications in metabolic disorders.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique properties attributed to the difluorinated spirocyclic structure:

Compound NameStructural FeaturesUnique Properties
2-Azaspiro[3.3]heptane-6-carboxylic acidContains nitrogenPotentially different biological activity due to nitrogen presence
Methyl 6-oxospiro[3.3]heptane-2-carboxylateMethyl ester derivativeImproved solubility and bioavailability
Vorinostat analogsSaturated versionsSimilar cytotoxicity but varying metabolic stability

The distinct fluorination pattern and spirocyclic structure of this compound contribute to its unique biological profile compared to these analogs .

Q & A

Basic Research Questions

Q. What are the synthetic strategies for scalable production of 6,6-Difluoro-3-oxospiro[3.3]heptane-1-carboxylic acid?

  • Methodology : The compound can be synthesized via spirocyclization of fluorinated precursors. For example, lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures (-40°C) facilitates selective reduction of intermediates, yielding spirocyclic products in multi-gram quantities (84–91% yield) . Key steps include esterification, reduction, and functionalization of the spirocyclic core.
  • Critical Considerations : Reaction temperature control and stoichiometric ratios of LiAlH4 are crucial to avoid over-reduction or side reactions.

Q. How is the compound characterized structurally and functionally?

  • Analytical Techniques :

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR (400–500 MHz) confirm spirocyclic geometry and fluorine substitution patterns .
  • Mass Spectrometry : LCMS (chemical ionization) and GCMS (electron impact) validate molecular weight (e.g., predicted exact mass: 174.04924 g/mol) .
  • X-ray Crystallography : Used to resolve 3D conformation, though not explicitly detailed in the evidence.

Q. What are the physicochemical properties relevant to solubility and stability?

  • Key Properties :

PropertyValueSource
Predicted pKa4.42 ± 0.40
Boiling Point294.4 ± 30.0 °C (predicted)
Density1.55 ± 0.1 g/cm³
  • Stability : The spirocyclic core and electron-withdrawing fluorine atoms enhance thermal stability but may reduce solubility in polar solvents.

Advanced Research Questions

Q. How does fluorination impact the compound’s bioactivity as a piperidine bioisostere?

  • SAR Insights : Replacing planar piperidine moieties with 6,6-difluoro-spirocyclic analogs increases Fsp<sup>3</sup> character, improving 3D shape diversity. This enhances binding to targets like ion channels (e.g., in local anesthetics) while reducing toxicity (5-fold lower toxicity observed in Bupivacaine analogs) .
  • Mechanistic Rationale : Fluorine atoms modulate lipophilicity (LogP) and hydrogen-bonding potential, optimizing ADME properties and metabolic stability .

Q. What experimental approaches resolve contradictions in predicted vs. observed reactivity?

  • Case Study : Predicted pKa (4.42) may deviate experimentally due to solvent effects or intermolecular interactions. Validate via potentiometric titration in aqueous/organic mixtures.
  • Contradiction Management : If synthetic yields vary (e.g., 67.5% vs. 91.1% in similar steps ), optimize reaction time, catalyst loading (e.g., Dess-Martin periodinane for oxidation ), or purification methods (vacuum distillation vs. chromatography).

Q. How can enantioselective synthesis be achieved for chiral derivatives?

  • Strategy : Use organocatalysts (e.g., chiral amines) in asymmetric [4+2] cycloadditions to construct bicyclic intermediates. This approach is validated for related spirocyclic carboxylates .
  • Key Parameters : Catalyst enantiomeric excess (ee) and reaction temperature control to minimize racemization.

Q. What safety protocols are critical for handling fluorinated spirocyclic compounds?

  • Safety Data :

HazardPrecautionSource
Inhalation/Contact ToxicityUse PPE (gloves, goggles, masks)
Environmental RiskAvoid aquatic release; use closed systems
  • Waste Management : Neutralize acidic byproducts with bicarbonate before disposal.

Methodological Recommendations

  • Synthetic Optimization : Screen alternative reducing agents (e.g., NaBH4/CeCl3) to LiAlH4 for safer scalability .
  • Data Validation : Cross-reference computational predictions (e.g., pKa, boiling point) with experimental assays to address discrepancies .
  • Biological Testing : Prioritize in vitro assays (e.g., ion channel inhibition) before advancing to in vivo models due to fluorinated spirocycles’ unknown pharmacokinetic profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.